N-([2,3'-bipyridin]-3-ylmethyl)-3,5-dimethylisoxazole-4-sulfonamide
Description
Properties
IUPAC Name |
3,5-dimethyl-N-[(2-pyridin-3-ylpyridin-3-yl)methyl]-1,2-oxazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O3S/c1-11-16(12(2)23-20-11)24(21,22)19-10-14-6-4-8-18-15(14)13-5-3-7-17-9-13/h3-9,19H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPJXNKDZMXWGIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)NCC2=C(N=CC=C2)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-([2,3'-bipyridin]-3-ylmethyl)-3,5-dimethylisoxazole-4-sulfonamide is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the context of medicinal chemistry. This article provides an in-depth analysis of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following structural formula:
- IUPAC Name : this compound
- Molecular Formula : CHNOS
- Molecular Weight : 302.35 g/mol
Its structure features a bipyridine moiety linked to a dimethylisoxazole sulfonamide, which is crucial for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells:
- Inhibition of Bromodomains : The 3,5-dimethylisoxazole moiety acts as an acetyl-lysine mimic, allowing it to bind to bromodomains. This interaction inhibits the recognition of acetylated lysines on histones, thereby affecting gene transcription and cellular proliferation .
- Cereblon Ligand Activity : The compound may also serve as a ligand for cereblon E3 ubiquitin ligase, promoting targeted degradation of specific proteins involved in various signaling pathways .
Antiproliferative Effects
Research has demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. The following table summarizes the IC values obtained from different studies:
These values indicate that the compound is particularly effective against HeLa cells.
Case Studies
- Study on Bromodomain Inhibition : A study published in Nature identified several derivatives of 3,5-dimethylisoxazole that showed potent inhibition of BRD4 with an IC value lower than 2.1 nM. This highlights the potential of this compound in targeting epigenetic regulators involved in cancer .
- Cereblon Ligase Modulation : Another research effort explored the use of similar sulfonamide derivatives as modulators of cereblon E3 ligase activity. These compounds were shown to facilitate the degradation of oncogenic proteins, thus providing a novel therapeutic approach for cancers characterized by aberrant protein stability .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its structure:
- Substituents on the Isosaxole Ring : Variations in the substituents at positions 3 and 5 can enhance or diminish binding affinity to bromodomains.
- Bipyridine Modifications : Alterations in the bipyridine structure can affect solubility and bioavailability.
Scientific Research Applications
Antimicrobial Activity
The sulfonamide moiety is recognized for its antimicrobial properties. Compounds with similar structures have been synthesized and tested for their efficacy against various pathogens. For instance, studies have shown that derivatives of pyridine-3-sulfonamides exhibit significant antifungal activity against strains of Candida and Geotrichum, often outperforming established treatments like fluconazole .
Case Study: Antifungal Activity
- A series of 4-substituted N-(5-amino-1H-1,2,4-triazol-3-yl)pyridine-3-sulfonamides were synthesized and evaluated. Many showed MIC values ≤ 25 µg/mL against Candida albicans and Rhodotorula mucilaginosa species .
Anticancer Potential
The compound's structure suggests potential as an anticancer agent. Research has identified derivatives of 3,5-dimethylisoxazole as effective inhibitors of BRD4, a protein implicated in cancer progression. These compounds demonstrated remarkable antitumor activity in vitro and in vivo, indicating a promising avenue for cancer therapeutics .
Case Study: BRD4 Inhibition
- A study highlighted a new class of bivalent BET inhibitors containing the 3,5-dimethylisoxazole motif that exhibited potent inhibitory effects on colorectal cancer cells, with IC50 values significantly lower than previous monovalent compounds .
Antimalarial Applications
The sulfonamide scaffold is also being explored for antimalarial drug development. Virtual screening and molecular docking studies have led to the identification of new compounds that inhibit falcipain-2, an enzyme crucial for the survival of Plasmodium falciparum, the malaria-causing parasite. Some derivatives showed promising in vitro activity with IC50 values in the low micromolar range .
Case Study: Antimalarial Activity
- A library of [1,2,4]triazolo[4,3-a]pyridine sulfonamides was synthesized and evaluated for antimalarial activity. Compounds demonstrated IC50 values as low as 2.24 μM against Plasmodium falciparum, indicating their potential as lead compounds for further development .
Enzyme Inhibition
The compound may also exhibit enzyme inhibitory properties relevant to various diseases. For example, sulfonamide derivatives have been studied for their ability to inhibit dihydropteroate synthase (DHPS) and dihydrofolate reductase (DHFR), both crucial enzymes in bacterial folate synthesis pathways .
Case Study: Dual Enzyme Inhibition
Comparison with Similar Compounds
Key distinctions :
- The bipyridine moiety may enhance metal-binding capacity compared to Compound 27’s pyridine-pyrazole system.
Physicochemical Properties
| Property | Target Compound | Compound 27 |
|---|---|---|
| Melting point | Not reported | 138–142 °C |
| Calculated LogP | ~2.5 (estimated) | Higher (due to butyl/chlorophenyl) |
| Hydrogen bond acceptors | 7 (N/O atoms) | 6 |
- Compound 27’s higher melting point suggests stronger crystalline packing, likely due to carbamoyl and chlorophenyl interactions.
Spectroscopic Profiles
Infrared (IR) Spectroscopy
- The absence of a carbonyl group in the target compound differentiates its IR profile from Compound 27.
¹H-NMR
- Compound 27’s NMR includes distinct aliphatic and chlorophenyl signals absent in the target compound.
Q & A
Q. What are the recommended synthetic routes for N-([2,3'-bipyridin]-3-ylmethyl)-3,5-dimethylisoxazole-4-sulfonamide, and how are reaction conditions optimized?
- Methodological Answer : The synthesis involves multi-step protocols, including palladium-catalyzed cross-coupling reactions for bipyridine scaffold assembly and sulfonamide functionalization. Key steps:
- Bipyridine Synthesis : Use Suzuki-Miyaura coupling between halogenated pyridines and boronic acids under Pd(PPh₃)₄ catalysis (70–80°C, DME/H₂O solvent) .
- Sulfonamide Formation : React isoxazole-sulfonyl chloride with the bipyridylmethylamine intermediate in anhydrous DCM, using triethylamine as a base (0–25°C, 12–24 hours).
- Optimization : Adjust equivalents of reagents, solvent polarity, and temperature gradients to improve yield (monitored via TLC/HPLC).
Table 1 : Example Reaction Parameters
| Step | Catalyst/Reagent | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| Bipyridine Coupling | Pd(PPh₃)₄ | DME/H₂O | 75 | 65–75 |
| Sulfonamide Formation | Et₃N | DCM | 25 | 80–85 |
Q. Which spectroscopic techniques are critical for structural characterization of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR identifies bipyridine protons (δ 7.5–9.0 ppm) and isoxazole methyl groups (δ 2.1–2.5 ppm). Use DMSO-d₆ to resolve sulfonamide NH protons .
- X-ray Crystallography : Determines absolute stereochemistry and confirms bipyridine-isoxazole spatial arrangement (requires high-purity crystals grown via slow evaporation in EtOH/water) .
- HRMS : Confirms molecular formula (e.g., [M+H]⁺ at m/z 413.12 for C₁₉H₁₉N₄O₃S).
Q. What analytical methods ensure purity and batch consistency in academic settings?
- Methodological Answer :
- HPLC-PDA : Use a C18 column (ACN/0.1% TFA gradient) to detect impurities >0.1%. Retention time (~8.2 min) validated against reference standards .
- LC-MS/MS : Quantifies trace impurities (e.g., unreacted intermediates) via MRM transitions.
- Elemental Analysis : Verify C, H, N, S content (±0.3% theoretical values).
Advanced Research Questions
Q. How can mechanistic insights into palladium-catalyzed steps improve synthetic efficiency?
- Methodological Answer :
- Catalytic Cycle Analysis : Use DFT calculations to model Pd(0)/Pd(II) intermediates and identify rate-limiting steps (e.g., oxidative addition vs. transmetallation) .
- CO Surrogate Studies : Replace toxic CO gas with formic acid derivatives (e.g., HCO₂H/DBU) to enhance safety and control CO release kinetics .
- Kinetic Profiling : Monitor reaction progress via in situ IR spectroscopy to optimize ligand-to-Pd ratios.
Q. What computational strategies predict biological activity or off-target interactions?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to simulate binding to kinase targets (e.g., JAK2 or EGFR). Validate with MD simulations (100 ns trajectories) to assess binding stability .
- ADMET Prediction : Employ SwissADME to evaluate logP (target: 2–3), BBB permeability, and CYP450 inhibition risks.
Q. How should researchers address contradictory data in pharmacological assays (e.g., IC₅₀ variability)?
- Methodological Answer :
- Assay Standardization :
- Cell Line Validation : Use authenticated lines (e.g., HEK293 vs. HeLa) to minimize genetic drift effects.
- Control Compounds : Include reference inhibitors (e.g., staurosporine for kinases) to normalize activity .
- Data Reconciliation : Apply ANOVA to identify outliers caused by solvent (DMSO >0.1%) or temperature fluctuations.
Q. What strategies resolve challenges in isolating stereoisomers or impurities during synthesis?
- Methodological Answer :
- Chiral HPLC : Use a Chiralpak IA column (hexane/iPrOH) to separate enantiomers. Optimize flow rate (1.0 mL/min) and column temperature (30°C) .
- Recrystallization : Exploit solubility differences in EtOAc/hexane mixtures (e.g., 1:3 v/v) to remove diastereomers.
- Impurity Tracking : Compare LC-MS profiles with pharmacopeial standards (e.g., USP/EP guidelines) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
